Tlr2-IN-C29

Vue d'ensemble

Description

Il est connu pour sa capacité à bloquer les voies de signalisation TLR2/1 et TLR2/6 induites par des agonistes TLR2 synthétiques et bactériens dans les cellules humaines . Ce composé a montré un potentiel significatif en immunologie et en recherche sur l'inflammation en raison de ses effets inhibiteurs sur l'expression des gènes pro-inflammatoires .

Applications De Recherche Scientifique

C29 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study TLR2 signaling pathways and their inhibition.

Biology: Investigated for its effects on immune cell signaling and proinflammatory gene expression.

Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and conditions involving TLR2 signaling.

Industry: Utilized in the development of new anti-inflammatory drugs and research on immune modulation

Mécanisme D'action

Target of Action

Tlr2-IN-C29, also known as TL2-C29, is a small-molecule inhibitor that primarily targets Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . TLR1 and TLR6 co-receptors are crucial for TLR2 signaling and ligand specificity .

Mode of Action

TL2-C29 operates by binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, which is a crucial step in the downstream signaling process . In human TLR2 signaling, TL2-C29 blocks both TLR2/1 and TLR2/6 pathways . In murine tlr2 signaling, tl2-c29 preferentially inhibits the tlr2/1 pathway .

Biochemical Pathways

The inhibition of TLR2 interaction with the MyD88 adapter molecule by TL2-C29 leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB activation pathways . These pathways are typically involved in initiating a pro-inflammatory response .

Pharmacokinetics

The working concentration for cell culture assays is between 25 - 200 µM .

Result of Action

The primary result of TL2-C29’s action is the inhibition of TLR2-mediated signaling, which includes the prevention of early activation of NF-κB and MAPKs . This leads to a reduction in the pro-inflammatory response typically associated with TLR2 signaling .

Action Environment

The action of TL2-C29 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of synthetic and bacterial TLR2 agonists in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .

Analyse Biochimique

Biochemical Properties

Tlr2-IN-C29 interacts with the TLR2 TIR domain, specifically binding a pocket in the BB loop . This interaction inhibits TLR2’s ability to interact with the MyD88 adapter molecule, a crucial component in the TLR2 signaling pathway . This pathway involves a series of biochemical reactions that lead to a pro-inflammatory response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It blocks both TLR2/1 and TLR2/6 pathways in human TLR2 signaling . In murine TLR2 signaling, this compound preferentially inhibits the TLR2/1 pathway . This inhibition impacts cell function by preventing the activation of downstream MAPK and NF-κB, which are key players in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, preventing the activation of downstream MAPK and NF-κB . This inhibition results in the blocking of both TLR2/1 and TLR2/6 pathways in human TLR2 signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not show substantial cellular toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving a recurrent nitroglycerin-induced chronic migraine model, this compound was systematically administered and observed to partially inhibit pain hypersensitivity .

Metabolic Pathways

This compound is involved in the TLR2 signaling pathway, which is a metabolic pathway. It interacts with the MyD88 adapter molecule, which is crucial for TLR2 signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever TLR2 is located, given its role as a TLR2 inhibitor. TLR2 is typically found on the cell surface , so it is reasonable to assume that this compound would also be found there.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de C29 implique la condensation de la 2-hydroxy-3-méthoxybenzaldéhyde avec l'acide 2-méthyl-3-aminobenzoïque dans des conditions de réaction spécifiques. La réaction se produit généralement en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation de la base de Schiff.

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées pour C29 ne soient pas largement documentées, la synthèse suit généralement les principes de la synthèse organique impliquant des réactions de condensation. Le processus peut impliquer plusieurs étapes, notamment la purification et la cristallisation, pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : C29 subit diverses réactions chimiques, notamment :

Oxydation : C29 peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir C29 en ses formes réduites.

Substitution : C29 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de C29 .

4. Applications de la recherche scientifique

C29 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les voies de signalisation TLR2 et leur inhibition.

Biologie : Étudié pour ses effets sur la signalisation des cellules immunitaires et l'expression des gènes pro-inflammatoires.

Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et des affections impliquant la signalisation TLR2.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et la recherche sur la modulation immunitaire

5. Mécanisme d'action

C29 exerce ses effets en inhibant l'interaction entre TLR2 et ses ligands. Il bloque l'interaction induite par le ligand de TLR2 avec MyD88, une protéine adaptatrice clé dans la voie de signalisation TLR2. Cette inhibition empêche l'activation des voies de signalisation en aval, notamment MAPK et NF-κB, qui sont impliquées dans l'expression des gènes pro-inflammatoires . En bloquant ces voies, C29 réduit efficacement la production de cytokines et de médiateurs pro-inflammatoires.

Composés similaires :

Stigmasta-5, 22, 25-trien-7-on-3β-ol : Un nouveau stérol C29 isolé de Clerodendrum cyrtophyllum.

Alcanes (C29 et C31) : Trouvés dans les cires cuticulaires des plantes et contribuent à la tolérance à la sécheresse.

Unicité de C29 : C29 est unique en raison de ses effets inhibiteurs spécifiques sur les voies de signalisation TLR2. Contrairement à d'autres composés similaires, C29 cible sélectivement la signalisation TLR2/1 et TLR2/6, ce qui en fait un outil précieux pour étudier ces voies et développer de nouveaux agents thérapeutiques .

Comparaison Avec Des Composés Similaires

Stigmasta-5, 22, 25-trien-7-on-3β-ol: A novel C29 sterol isolated from Clerodendrum cyrtophyllum.

Alkanes (C29 and C31): Found in cuticular waxes of plants and contribute to drought tolerance.

Uniqueness of C29: C29 is unique due to its specific inhibitory effects on TLR2 signaling pathways. Unlike other similar compounds, C29 selectively targets TLR2/1 and TLR2/6 signaling, making it a valuable tool for studying these pathways and developing new therapeutic agents .

Activité Biologique

Tlr2-IN-C29, commonly referred to as C29, is a small-molecule inhibitor targeting Toll-like receptor 2 (TLR2), which is crucial in the immune response to various pathogens. This article delves into the biological activity of C29, summarizing research findings, mechanisms of action, and relevant case studies.

C29 inhibits TLR2 signaling by binding to a specific pocket within the BB loop of the TIR (Toll/interleukin-1 receptor) domain of TLR2. This binding prevents the interaction between TLR2 and the MyD88 adapter protein, which is essential for downstream signaling pathways such as NF-κB and MAPK activation. The inhibition of these pathways leads to a reduction in pro-inflammatory cytokine production, which is critical in various inflammatory conditions.

In Vitro Studies

- Cytokine Inhibition : C29 significantly blocks the expression of IL-8 and IL-1β mRNA in human HEK-TLR2 transfectants and THP-1 macrophage-like cells upon stimulation with TLR2 agonists like P3C and P2C. This inhibition occurs in a dose-dependent manner, demonstrating its potency as an anti-inflammatory agent .

- MAPK and NF-κB Activation : In THP-1 cells, C29 treatment resulted in diminished interaction between TLR2 and MyD88, leading to reduced MAPK activation and NF-κB signaling at various time points post-stimulation . Specifically, it blocked P3C-induced degradation of IκBα, a critical step in NF-κB activation .

- Species-Specific Activity : Research indicates that C29 preferentially inhibits TLR2/1 signaling in murine models while effectively blocking both TLR2/1 and TLR2/6 signaling in human cells .

In Vivo Studies

C29 has been shown to reduce inflammation in animal models. For instance, mice treated with C29 exhibited lower levels of pro-inflammatory cytokines such as IL-12 p40 and TNF-α following P3C administration compared to control groups . This highlights its potential therapeutic applications in treating inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on the biological activity of C29:

| Study | Model | Findings | Concentration Used |

|---|---|---|---|

| Mistry et al., 2015 | HEK293T cells | Inhibited IL-8 mRNA expression | 10-50 µM |

| Mistry et al., 2015 | THP-1 cells | Blocked IL-1β expression | 50 µM |

| InvivoGen (2024) | Murine macrophages | Preferentially inhibited TLR2/1 signaling | 25-200 µM |

| Spandidos et al., 2024 | In vivo mouse model | Reduced IL-12 p40 and TNF-α levels | Not specified |

Case Study 1: Inflammatory Response Modulation

In a study investigating traumatic deep venous thrombosis (TDVT), C29 was administered to assess its impact on inflammatory responses mediated by TLR2. Results indicated that C29 treatment significantly reduced markers associated with inflammation (NF-κB, COX-2) compared to controls treated with Pam3CSK4, a known TLR2 agonist . This suggests that C29 may serve as a therapeutic agent in managing conditions characterized by excessive inflammation.

Case Study 2: Neuroinflammation

Another investigation into neuroinflammation related to COVID-19 utilized C29 to explore its effects on microglial activation. The application of C29 resulted in notable reductions in inflammatory markers within microglia, indicating its potential role in neuroprotective strategies against viral-induced inflammation .

Propriétés

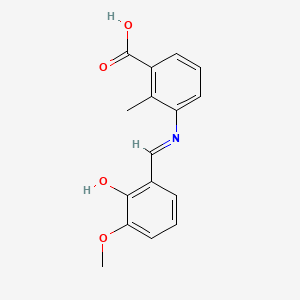

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363600-92-4 | |

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.